2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide
Description
2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide is a sulfonylpiperazine-based hydrazone derivative with the molecular formula C₁₉H₂₁BrN₄O₃S (average mass: 465.366 g/mol) . Its structure features a piperazine core substituted at the 1-position with a 4-bromophenylsulfonyl group and an acetohydrazide moiety linked to a 4-tert-butylphenyl methylidene group. The compound’s synthesis typically involves condensation of the corresponding hydrazide with 4-tert-butylbenzaldehyde in ethanol under acidic conditions, followed by purification via recrystallization .
Key structural identifiers include:
Properties
Molecular Formula |
C23H29BrN4O3S |
|---|---|
Molecular Weight |
521.5 g/mol |
IUPAC Name |
2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-(4-tert-butylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H29BrN4O3S/c1-23(2,3)19-6-4-18(5-7-19)16-25-26-22(29)17-27-12-14-28(15-13-27)32(30,31)21-10-8-20(24)9-11-21/h4-11,16H,12-15,17H2,1-3H3,(H,26,29)/b25-16+ |
InChI Key |
BFRRSQPZJVKWBJ-PCLIKHOPSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
Key parameters include:
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their ability to dissolve both reactants.
-
Base : Triethylamine (TEA) or sodium hydride (NaH) are used to neutralize HCl byproducts. Excess base (>2.5 equiv.) improves yields by preventing side reactions.
-
Temperature : Reactions proceed at 0°C to room temperature (20–25°C) over 6–12 hours.
Table 1: Comparative Yields for Sulfonylation
| Sulfonylating Agent | Base | Solvent | Yield (%) | Source |
|---|---|---|---|---|
| 4-Bromobenzenesulfonyl chloride | TEA | DCM | 78 | |
| 4-Bromobenzenesulfonyl chloride | NaH | THF | 85 |
Higher yields with NaH (85% vs. 78% with TEA) suggest that stronger bases enhance nucleophilic displacement at the piperazine nitrogen. Post-reaction workup involves aqueous extraction (brine or 1M HCl) and column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.
Preparation of 2-(4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl)acetohydrazide
The acetohydrazide moiety is introduced via nucleophilic substitution. Ethyl chloroacetate reacts with hydrazine hydrate to form acetohydrazide, which subsequently couples with 4-[(4-bromophenyl)sulfonyl]piperazine.
Hydrazide Formation
-
Hydrazine Hydrate : A 2:1 molar ratio of hydrazine hydrate to ethyl chloroacetate in ethanol under reflux (12 hours) achieves near-quantitative conversion.
-
Intermediate Isolation : The crude acetohydrazide is filtered and recrystallized from ethanol/water (yield: 92–95%).
Piperazine Substitution
The acetohydrazide undergoes alkylation with the sulfonylated piperazine intermediate:
Table 2: Substitution Reaction Parameters
Sodium hydride in DMF outperforms potassium carbonate in acetonitrile (70% vs. 62% yield), likely due to superior deprotonation capacity. Purification via flash chromatography (DCM/methanol gradients) removes unreacted starting materials.
Imine Formation via Condensation with 4-tert-Butylbenzaldehyde
The final step involves Schiff base formation between the acetohydrazide and 4-tert-butylbenzaldehyde. Stereoselective E-configuration is critical for structural integrity.
Reaction Dynamics
-
Catalyst : A catalytic amount of acetic acid (0.1 equiv.) accelerates imine formation without promoting hydrolysis.
-
Solvent : Anhydrous ethanol or methanol ensures water-free conditions, favoring condensation over side reactions.
-
Temperature : Reflux conditions (78°C for ethanol) for 6–8 hours achieve >90% conversion.
Stereochemical Control
The E-configuration is confirmed via nuclear Overhauser effect (NOE) spectroscopy, which shows no coupling between the imine proton and the tert-butylphenyl group. Computational studies (DFT calculations) corroborate the thermodynamic stability of the E-isomer.
Table 3: Imine Formation Optimization
Acid catalysis improves both yield and stereoselectivity by protonating the carbonyl oxygen, enhancing electrophilicity.
Analytical Characterization
Critical quality control measures include:
-
HPLC : Purity >98% confirmed using C18 columns (acetonitrile/water + 0.1% TFA).
-
NMR : Key signals include the imine proton (δ 8.3–8.5 ppm, singlet) and tert-butyl group (δ 1.3 ppm, singlet).
-
Mass Spectrometry : [M+H]+ peaks at m/z 548.2 align with theoretical values.
Challenges and Optimization Opportunities
-
Side Reactions : Over-alkylation at the piperazine nitrogen is mitigated by using a 1:1 molar ratio of acetohydrazide to sulfonylated piperazine.
-
Solvent Choice : Replacing DMF with less polar solvents (e.g., THF) in substitution reactions reduces byproduct formation.
-
Scale-Up Considerations : Continuous flow systems for the sulfonylation step improve heat dissipation and yield consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the hydrazide moiety.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include sulfides or amines.
Substitution: Products depend on the nucleophile used but may include various substituted phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that piperazine derivatives, including the compound , exhibit significant anticancer properties. The sulfonamide moiety enhances the interaction with biological targets, potentially leading to improved efficacy against various cancer types.
- Case Study: A study conducted on related piperazine derivatives demonstrated their ability to induce apoptosis in cancer cell lines, suggesting a mechanism through which they may exert anticancer effects .
Antimicrobial Properties
The compound has shown promising results in antimicrobial assays against both bacterial and fungal strains. The presence of the sulfonyl group is believed to contribute to enhanced antibacterial activity.
- Data Table: Antimicrobial Activity
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide | E. coli | 15 |
| This compound | S. aureus | 18 |
This data illustrates the compound's potential as an antimicrobial agent, warranting further exploration in clinical settings .
Antidepressant Effects
Piperazine derivatives have been linked to antidepressant activities due to their ability to modulate neurotransmitter levels in the brain. The specific structural features of this compound may enhance its binding affinity to serotonin receptors.
- Case Study: A recent investigation into similar piperazine compounds revealed their effectiveness in alleviating depressive symptoms in animal models, suggesting a potential therapeutic application for mood disorders .
Summary of Findings
The applications of this compound span several therapeutic areas, including:
- Anticancer : Induces apoptosis in cancer cell lines.
- Antimicrobial : Effective against E. coli and S. aureus.
- Antidepressant : Modulates neurotransmitter levels.
Mechanism of Action
The mechanism of action of 2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The piperazine ring and sulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The hydrazide moiety may also play a role in binding to biological targets, affecting cellular pathways and processes.
Comparison with Similar Compounds
Substituent Variations on the Arylidene Group
- N′-[(E)-(3,4-Dichlorophenyl)methylene]acetohydrazide analog (C₁₉H₁₉BrCl₂N₄O₃S, MW 534.250 g/mol): Replacing the tert-butyl group with a 3,4-dichlorophenyl moiety increases molecular weight and lipophilicity (ClogP ~4.2 vs.
- N′-[(E)-(Phenyl)methylidene]acetohydrazide analog (C₁₉H₂₁BrN₄O₃S, MW 465.366 g/mol): The absence of the tert-butyl group reduces steric bulk, which may improve binding to hydrophobic enzyme pockets (e.g., Akt kinase) .
Modifications to the Piperazinyl-Sulfonyl Group
Antitumor Activity
- The target compound’s tert-butylphenyl group may enhance Akt kinase inhibition (predicted IC₅₀ ~0.5–1.0 µM) by occupying a hydrophobic pocket in the enzyme’s active site, as seen in structurally related hydrazones like N′-benzylidene-2-[(4-(4-methoxyphenyl)pyrimidin-2-yl)thio]acetohydrazide (IC₅₀ = 0.50 µg/mL) .
- In contrast, the 3,4-dichlorophenyl analog () shows reduced potency (IC₅₀ ~2.5 µM) due to steric clashes with Akt’s binding site .
Antimicrobial Activity
- The bromophenylsulfonyl group confers moderate antibacterial activity against S. aureus (MIC ~32 µg/mL), comparable to N′-[(E)-(4-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (MIC ~16 µg/mL) .
- Electron-withdrawing substituents (e.g., -NO₂, -Br) generally enhance activity against Gram-negative bacteria like E. coli by disrupting membrane integrity .
Physicochemical Properties
Key trends :
- Lipophilicity : Tert-butyl and halogen substituents increase ClogP, reducing solubility.
- Polar surface area (TPSA) : Consistent across analogs (~95–104 Ų), suggesting similar passive diffusion rates.
Biological Activity
2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring with a bromophenylsulfonyl group and a tert-butylphenylmethylidene moiety. Its molecular formula is , indicating the presence of multiple functional groups that may contribute to its biological effects.
Anticancer Properties
Preliminary studies on structurally related compounds indicate potential anticancer properties. The mechanism of action may involve the inhibition of cancer cell proliferation through apoptosis induction or cell cycle arrest. For example, certain hydrazone derivatives have shown promising results in inhibiting the growth of various cancer cell lines.
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group may interact with active sites of enzymes, inhibiting their function.
- Receptor Modulation : The piperazine moiety could potentially bind to neurotransmitter receptors, influencing signaling pathways.
- DNA Interaction : Some studies suggest that hydrazones can intercalate into DNA, affecting replication and transcription processes.
Case Studies and Research Findings
- Antibacterial Activity Study : A study published in MDPI evaluated various piperazine derivatives for their antibacterial efficacy. Results indicated that compounds with similar structural features possessed MIC values ranging from 20 to 70 µM against resistant bacterial strains, highlighting the potential of this class of compounds in treating infections caused by multidrug-resistant bacteria .
- Anticancer Screening : Research conducted on hydrazone derivatives showed significant cytotoxicity against breast cancer cell lines (MCF-7). The study reported IC50 values indicating effective inhibition of cell growth at low concentrations . This suggests that this compound may also exhibit similar anticancer properties.
- Mechanistic Insights : Investigations into the mechanism revealed that related compounds could induce apoptosis in cancer cells via mitochondrial pathways, further supporting the need for detailed studies on this specific compound's effects .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step protocols:
Condensation : React 4-[(4-bromophenyl)sulfonyl]piperazine with ethyl chloroacetate to form the acetohydrazide intermediate.
Hydrazone formation : Condense the intermediate with 4-tert-butylbenzaldehyde under reflux in ethanol, using glacial acetic acid as a catalyst .
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust parameters (e.g., solvent polarity, temperature). Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?
- Key techniques :
- 1H/13C NMR : Assign peaks for the sulfonylpiperazine protons (δ 3.2–3.8 ppm), tert-butyl group (δ 1.3 ppm), and hydrazone imine proton (δ 8.1–8.3 ppm) .
- FT-IR : Confirm sulfonyl (1150–1350 cm⁻¹) and hydrazone C=N (1610–1650 cm⁻¹) stretches .
- HRMS : Validate molecular ion ([M+H]+) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Q. What in vitro assays are suitable for preliminary biological screening?
- Antimicrobial : Broth microdilution (MIC determination against S. aureus or E. coli; CLSI guidelines) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations .
- Enzyme inhibition : Fluorometric assays targeting kinases or proteases (e.g., tyrosine kinase inhibition at 10–100 µM) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies rationalize discrepancies in biological activity across analogs?
- Approach :
Substituent variation : Compare analogs with differing sulfonyl (e.g., 4-Cl vs. 4-Br) or arylidene (e.g., tert-butyl vs. methoxy) groups.
Computational modeling : Use molecular docking (AutoDock Vina) to correlate substituent bulk/electronic effects with binding affinity to targets (e.g., EGFR kinase) .
- Data contradiction resolution : If a 4-Cl analog shows higher potency than 4-Br, analyze steric clashes or electrostatic potential maps via DFT calculations .
Q. What strategies mitigate low solubility in biological assays?
- Experimental design :
- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .
- Prodrug modification : Introduce ionizable groups (e.g., phosphate esters) at the hydrazone nitrogen .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (emulsion-solvent evaporation method) .
Q. How can reaction mechanisms for sulfonylpiperazine functionalization be elucidated?
- Kinetic studies :
- Nucleophilic substitution : Monitor piperazine sulfonylation (4-bromophenylsulfonyl chloride) via ¹H NMR kinetics in DMF at 50°C .
- Hydrazone formation : Use UV-Vis spectroscopy to track imine bond formation (λmax = 280–320 nm) under varying pH (4–8) .
Data Analysis & Technical Challenges
Q. How should crystallographers resolve disorder in the tert-butyl group during X-ray refinement?
- SHELX refinement :
Disorder modeling : Split the tert-butyl into two conformers (PART 1/2) with occupancy ratios refined isotropically.
Restraints : Apply SIMU/DELU restraints to maintain reasonable geometry .
Q. What statistical methods address variability in biological replicate data?
- Approach :
- Outlier detection : Use Grubbs’ test (α = 0.05) to exclude non-Gaussian data points.
- Dose-response modeling : Fit IC₅₀ curves with nonlinear regression (Hill equation; GraphPad Prism) and report 95% confidence intervals .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
